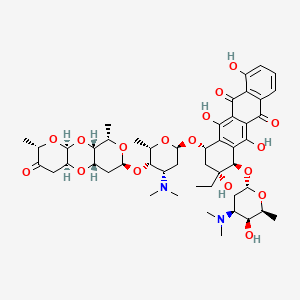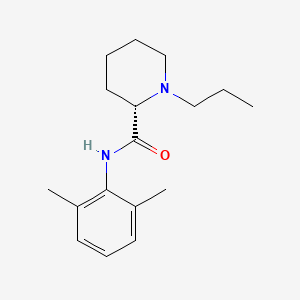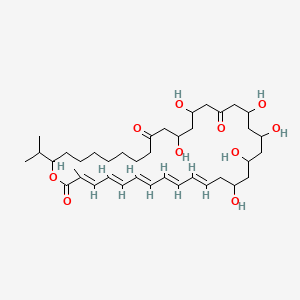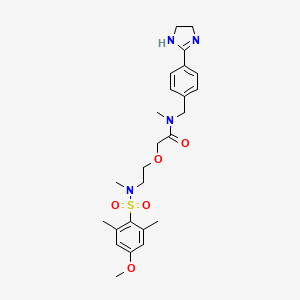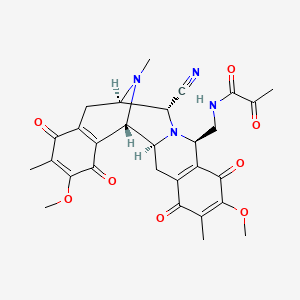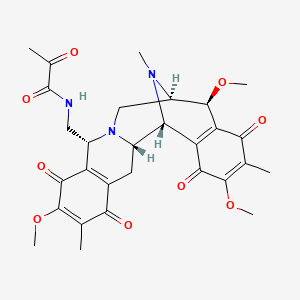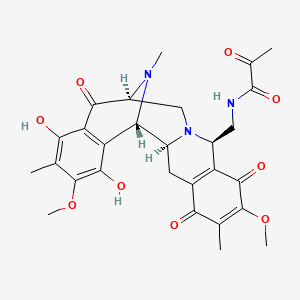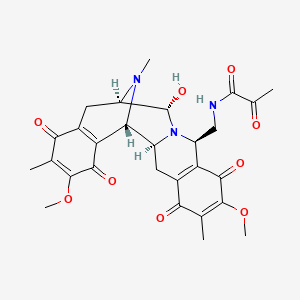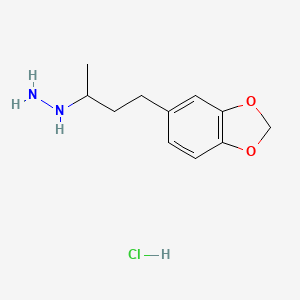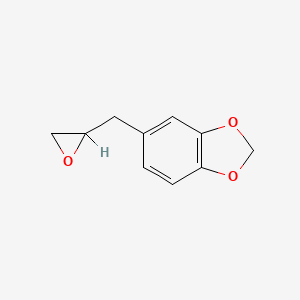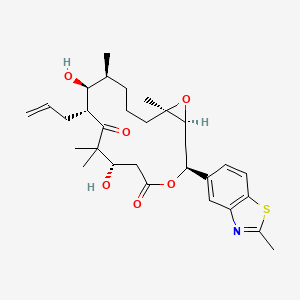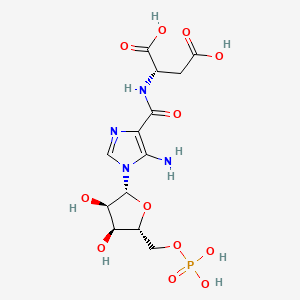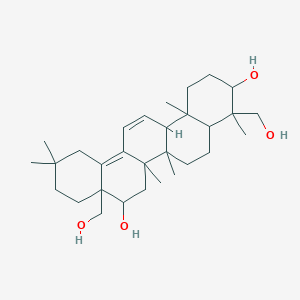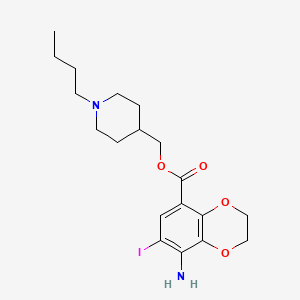
SB 207710
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxy Cholesterol is a derivative of cholesterol, an essential lipid molecule found in mammalian cells. Cholesterol plays a crucial role in maintaining cell membrane structure and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . The hydroxylation at the 19th position of cholesterol introduces a hydroxyl group, resulting in 19-Hydroxy Cholesterol, which has unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy Cholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. For instance, CYP11A1 converts cholesterol to pregnenolone by three sequential hydroxylations . Another approach involves chemical synthesis using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in a solvent like dichloromethane .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesterol can be achieved through biotransformation using engineered microbial cell factories. These microbial systems are designed to express specific enzymes that facilitate the hydroxylation of cholesterol, leading to the production of 19-Hydroxy Cholesterol .
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 19th position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of dehydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: POCl3 and Et3N in dry dichloromethane are used for substitution reactions.
Major Products:
Oxidation: Formation of 19-oxo derivatives.
Reduction: Formation of dehydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
19-Hydroxy Cholesterol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid hormones and other bioactive compounds.
Biology: It is used to study the metabolic pathways of cholesterol and its derivatives in mammalian cells.
Industry: It is used in the production of steroid drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 19-Hydroxy Cholesterol involves its interaction with specific enzymes and receptors in the body. For example, it can be converted to pregnenolone by the enzyme CYP11A1 through sequential hydroxylations . This conversion is a crucial step in the biosynthesis of steroid hormones. Additionally, 19-Hydroxy Cholesterol can modulate the activity of certain receptors involved in cholesterol metabolism and inflammation .
Comparison with Similar Compounds
Cholesterol: The parent compound from which 19-Hydroxy Cholesterol is derived.
25-Hydroxy Cholesterol: Another hydroxylated derivative of cholesterol with distinct biological functions.
7-Dehydrocholesterol: A precursor of vitamin D3, differing in its structure and function from 19-Hydroxy Cholesterol.
Uniqueness: 19-Hydroxy Cholesterol is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation allows it to participate in unique metabolic pathways and interact with specific enzymes and receptors, distinguishing it from other cholesterol derivatives .
Properties
CAS No. |
148703-08-6 |
|---|---|
Molecular Formula |
C19H27IN2O4 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
InChI Key |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


